[1,3,5]Triazino[1,2-a]benzimidazol-4-amine
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Overview
Description
[1,3,5]Triazino[1,2-a]benzimidazol-4-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system consisting of a triazine ring and a benzimidazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3,5]triazino[1,2-a]benzimidazol-4-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine . Another method involves boiling 2-benzimidazolylguanidine in acetone in the presence of piperidine as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: [1,3,5]Triazino[1,2-a]benzimidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine or benzimidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
[1,3,5]Triazino[1,2-a]benzimidazol-4-amine has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action of [1,3,5]triazino[1,2-a]benzimidazol-4-amine involves the inhibition of dihydrofolate reductase (DHFR). By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides required for DNA replication . This inhibition disrupts the proliferation of rapidly dividing cells, such as bacteria, parasites, and cancer cells.
Comparison with Similar Compounds
[1,3,5]Triazino[1,2-a]benzimidazol-2-amine: This compound shares a similar structure but differs in the position of the amino group.
[1,3,5]Triazino[1,2-a]benzimidazol-4-amine derivatives: Various derivatives with different substituents on the triazine or benzimidazole rings have been synthesized and studied for their biological activities.
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase with high specificity makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
[1,3,5]triazino[1,2-a]benzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-8-11-5-12-9-13-6-3-1-2-4-7(6)14(8)9/h1-5H,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDQOKVNUPSUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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